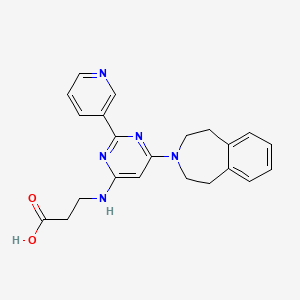

GSK-J2

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O2/c28-21(29)7-11-24-19-14-20(26-22(25-19)18-6-3-10-23-15-18)27-12-8-16-4-1-2-5-17(16)9-13-27/h1-6,10,14-15H,7-9,11-13H2,(H,28,29)(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJIFOCRGDDQFJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)O)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801025615 | |

| Record name | 3-[[2-Pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394854-52-4 | |

| Record name | N-[2-(3-Pyridinyl)-6-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-4-pyrimidinyl]-β-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394854-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[2-Pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Critical Distinction: A Technical Guide to GSK-J1 and its Inactive Isomer, GSK-J2

For Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic research, the selective inhibition of histone demethylases has emerged as a pivotal area of investigation for therapeutic intervention in oncology and inflammatory diseases. Among the chemical probes developed for this purpose, GSK-J1 has garnered significant attention as a potent and selective inhibitor of the KDM6 subfamily of H3K27 demethylases. Crucial to its utility and the validity of research findings is the concurrent use of its close structural analog, GSK-J2, as a negative control. This technical guide provides an in-depth exploration of the fundamental differences between GSK-J1 and this compound, offering a comprehensive resource for researchers employing these molecules.

Core Distinctions at a Glance

GSK-J1 is a potent, cell-permeable inhibitor of the H3K27me3/me2-demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2][3] In stark contrast, this compound is a regioisomer of GSK-J1 that serves as an inactive control, exhibiting significantly weaker to no inhibitory activity against these enzymes.[4] This critical difference in activity, despite their structural similarity, makes the pair an invaluable tool for delineating the specific effects of KDM6 inhibition in cellular and in vivo models. The primary utility of this compound is to control for off-target effects or non-specific cellular responses that may be induced by the chemical scaffold shared by both molecules.

Mechanism of Action: A Tale of Two Isomers

The differential activity of GSK-J1 and this compound stems from a subtle yet critical structural variance that dictates their interaction with the active site of KDM6 enzymes. GSK-J1 functions as a competitive inhibitor of the 2-oxoglutarate (2-OG) cofactor, chelating the active site Fe(II) and thereby blocking the demethylase activity. This interaction is facilitated by a specific orientation of a pyridine nitrogen and a carboxylic acid group in the GSK-J1 molecule, which allows for bidentate chelation of the iron atom.

This compound, as a regioisomer, possesses the same chemical formula and molecular weight as GSK-J1 but a different spatial arrangement of atoms. This seemingly minor alteration prevents it from effectively chelating the Fe(II) in the enzyme's active site, rendering it largely inactive as a KDM6 inhibitor.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of GSK-J1 and this compound against a panel of histone demethylases, highlighting the potent and selective nature of GSK-J1 and the inactivity of this compound.

| Target | GSK-J1 IC50 | This compound IC50 | Assay Type | Reference |

| KDM6B (JMJD3) | 60 nM | > 100 µM | AlphaScreen | [1] |

| KDM6A (UTX) | 53 nM | > 100 µM | Cell-free | [2] |

| KDM5B (JARID1B) | 0.17 µM | > 10 µM | AlphaLISA | [4] |

| KDM5C (JARID1C) | 0.55 µM | > 10 µM | AlphaLISA | [4] |

| KDM4C (JMJD2C) | > 20 µM | Not Determined | Cell-free | [4] |

| KDM2A (JHDM1A) | > 20 µM | Not Determined | Cell-free | [4] |

Visualizing the Molecular Logic

To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.

References

GSK-J2: A Validated Negative Control for JMJD3 Inhibition in Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the expanding field of epigenetics, the Jumonji domain-containing 3 (JMJD3), also known as lysine-specific demethylase 6B (KDM6B), has emerged as a critical enzyme involved in the regulation of gene expression through the demethylation of histone H3 at lysine 27 (H3K27). This process plays a pivotal role in various biological functions, including inflammation, cellular differentiation, and development. Consequently, JMJD3 has become an attractive therapeutic target for a range of diseases, including cancer and inflammatory disorders. The development of small molecule inhibitors, such as GSK-J1 and its cell-permeable prodrug GSK-J4, has provided invaluable tools to probe the biological functions of JMJD3. However, to ensure that the observed biological effects are specifically due to the inhibition of JMJD3 and not off-target activities, the use of a structurally similar but inactive compound as a negative control is imperative. This technical guide focuses on GSK-J2, the validated negative control for the potent JMJD3 inhibitor GSK-J1, providing a comprehensive overview of its properties, supporting data, and experimental protocols for its use.

The Chemical Biology of GSK-J1, GSK-J4, and the Inactive Control, this compound

GSK-J1 was identified as a potent and selective inhibitor of the H3K27 demethylases JMJD3 and UTX (KDM6A). To enhance its utility in cell-based assays, a cell-permeable ethyl ester prodrug, GSK-J4, was developed. GSK-J4 readily crosses the cell membrane and is rapidly hydrolyzed by intracellular esterases to release the active inhibitor, GSK-J1.

A critical component of the pharmacologic toolkit for studying JMJD3 is the negative control, this compound. This compound is a regio-isomer of GSK-J1, meaning it has the same molecular formula and connectivity of atoms but differs in the spatial arrangement of a pyridine ring. This seemingly minor structural alteration has a profound impact on its biological activity. The inhibitory activity of GSK-J1 is dependent on a bidentate interaction with the catalytic iron atom in the active site of JMJD3. The specific arrangement of the nitrogen atoms in the pyridine and pyrimidine rings of GSK-J1 is crucial for this interaction. In this compound, the altered position of the pyridine nitrogen prevents the formation of this key bidentate chelation, rendering the molecule inactive as a JMJD3 inhibitor.[1][2] This makes this compound an ideal negative control, as it shares similar physicochemical properties with GSK-J1 but lacks the specific on-target activity.

Quantitative Data: Comparative Inhibitory Activity

The differential activity of GSK-J1, its prodrug GSK-J4, and the inactive control this compound against JMJD3 has been quantified in various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

| Compound | Target | Assay Type | IC50 | Reference |

| GSK-J1 | JMJD3/KDM6B | Biochemical (AlphaScreen) | 60 nM | [1][3][4] |

| GSK-J1 | UTX/KDM6A | Biochemical | Potent Inhibition | [3][4] |

| GSK-J4 | JMJD3/KDM6B (in cells) | TNF-α production in macrophages | 9 µM | [5][6] |

| GSK-J4 | UTX/KDM6A (in cells) | Cellular Assays | 6.6 µM | [6] |

| This compound | JMJD3/KDM6B | Biochemical | >100 µM | [1][7] |

| This compound | KDM6A | Biochemical | >100 µM | [8] |

| This compound | KDM6B | Biochemical | 49 µM | [8] |

Experimental Protocols

To rigorously validate the on-target effects of JMJD3 inhibition, it is essential to run parallel experiments with the active inhibitor (GSK-J1 or GSK-J4) and the negative control (this compound). Below are detailed methodologies for key experiments.

Biochemical JMJD3 Inhibition Assay (AlphaLISA)

This assay quantitatively measures the demethylase activity of JMJD3 on a biotinylated H3K27me3 peptide substrate.

Materials:

-

Recombinant human JMJD3 enzyme

-

Biotinylated H3K27me3 peptide substrate

-

AlphaLISA anti-H3K27me2/1 Acceptor beads

-

Streptavidin-coated Donor beads

-

GSK-J1, GSK-J4, this compound

-

Assay Buffer: 50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 0.01% Tween-20, 50 µM 2-oxoglutarate, 2 µM Fe(NH4)2(SO4)2, 1 mM Ascorbic Acid

-

384-well white microplates

Procedure:

-

Prepare serial dilutions of the test compounds (GSK-J1, GSK-J4, this compound) in assay buffer.

-

Add 2.5 µL of the compound dilutions to the microplate wells.

-

Add 2.5 µL of recombinant JMJD3 enzyme (e.g., 2 nM final concentration) to all wells except the negative control.

-

Add 5 µL of the biotinylated H3K27me3 peptide substrate (e.g., 50 nM final concentration) to all wells.

-

Incubate the reaction at room temperature for 60 minutes.

-

Stop the enzymatic reaction by adding 5 µL of a solution containing the AlphaLISA Acceptor beads.

-

Incubate for 60 minutes at room temperature in the dark.

-

Add 5 µL of Streptavidin-Donor beads.

-

Incubate for 30 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen-capable microplate reader.

Cell-Based H3K27me3 Demethylation Assay (Immunofluorescence)

This assay assesses the ability of a compound to inhibit JMJD3 activity within a cellular context by measuring changes in global H3K27me3 levels.

Materials:

-

Cells expressing JMJD3 (e.g., HEK293T cells transiently transfected with a JMJD3 expression vector)

-

GSK-J4 and its inactive control (an esterified version of this compound, often referred to as GSK-J5)

-

Primary antibody: Rabbit anti-H3K27me3

-

Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG

-

DAPI for nuclear counterstaining

-

Fixation and permeabilization buffers

-

High-content imaging system

Procedure:

-

Seed cells in a 96-well imaging plate and allow them to adhere overnight.

-

If necessary, transfect cells with a JMJD3 expression vector.

-

Treat the cells with various concentrations of GSK-J4 and the corresponding negative control for 24-48 hours.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block with 5% BSA in PBS for 1 hour.

-

Incubate with the primary anti-H3K27me3 antibody overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Acquire images using a high-content imaging system and quantify the nuclear fluorescence intensity of H3K27me3.

TNF-α Release Assay in Primary Human Macrophages

This assay measures the functional downstream consequence of JMJD3 inhibition on the production of the pro-inflammatory cytokine TNF-α.

Materials:

-

Primary human macrophages

-

Lipopolysaccharide (LPS)

-

GSK-J4 and its inactive control

-

Human TNF-α ELISA kit

Procedure:

-

Isolate and culture primary human macrophages.

-

Pre-treat the macrophages with various concentrations of GSK-J4 or its inactive control for 1 hour.

-

Stimulate the cells with LPS (e.g., 10 ng/mL) for 4-6 hours.

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflows

JMJD3 Signaling Pathway

JMJD3 is a key regulator of inflammatory responses, often acting downstream of signaling pathways such as the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) pathways. Upon stimulation by ligands like LPS, TLR4 activation leads to the activation of the NF-κB signaling cascade. This, in turn, induces the expression of JMJD3. JMJD3 then removes the repressive H3K27me3 mark from the promoters of pro-inflammatory genes, such as TNF-α, leading to their transcriptional activation.

Experimental Workflow: Validating On-Target JMJD3 Inhibition

The following diagram illustrates a logical workflow for using this compound as a negative control to validate the on-target effects of a JMJD3 inhibitor like GSK-J4.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Palmitate-TLR4 signaling regulates the histone demethylase, JMJD3, in macrophages and impairs diabetic wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | The JMJD Family Histone Demethylases in Crosstalk Between Inflammation and Cancer [frontiersin.org]

- 6. JMJD3 in the regulation of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. device.report [device.report]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Role of GSK-J2 in Epigenetic Research: The Indispensable Negative Control

Introduction

Epigenetic modifications, such as histone methylation, are critical for regulating gene expression and cellular identity. The methylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression, is dynamically regulated by histone methyltransferases and demethylases. The Jumonji C (JmjC) domain-containing histone demethylases KDM6A (UTX) and KDM6B (JMJD3) specifically remove the methyl groups from H3K27me3/me2, leading to gene activation. Given their role in development, inflammation, and cancer, there is significant interest in developing chemical probes to study their function.

Mechanism of Action: Activity vs. Inactivity

The inhibitory function of GSK-J1 relies on its specific chemical structure, which allows it to chelate the catalytic Fe(II) ion within the active site of KDM6 enzymes, competing with the co-factor 2-oxoglutarate.

GSK-J2 , a pyridine regio-isomer of GSK-J1, possesses analogous physicochemical properties but is unable to form the necessary bidentate interaction with the catalytic metal ion.[1][2] This single positional change in its pyridine ring renders it largely inactive as a KDM6 inhibitor.[1][3] This structural similarity, paired with functional inactivity, makes this compound an ideal negative control to distinguish specific on-target effects of KDM6 inhibition from potential off-target effects of the chemical scaffold.[1][4]

Figure 1. Mechanism of KDM6 Inhibition by GSK-J1 vs. This compound.

Potency and Selectivity Data

The efficacy of a chemical probe and its control is quantified by their half-maximal inhibitory concentration (IC50). As shown in the table below, GSK-J1 and GSK-J4 are potent inhibitors of KDM6A and KDM6B, whereas this compound and GSK-J5 show significantly weaker or no activity.

| Compound | Target Enzyme | IC50 Value | Reference |

| GSK-J1 | KDM6B (JMJD3) | 60 nM | [5] |

| KDM6A (UTX) | Potent inhibitor | [6] | |

| This compound | KDM6B (JMJD3) | 49 µM | [7] |

| KDM6A (UTX) | > 100 µM | [7] | |

| GSK-J4 | KDM6B (JMJD3) | 8.6 µM | [8] |

| KDM6A (UTX) | 6.6 µM | [8] | |

| GSK-J5 | KDM6B (JMJD3) / KDM6A (UTX) | Inactive | [1][2] |

Note: IC50 values can vary between different assay formats (e.g., cell-free biochemical vs. cell-based assays). GSK-J4 values shown here are from an AlphaLISA assay and are higher than the biochemical potency of its active form, GSK-J1.

The Prodrug Strategy: GSK-J4 and GSK-J5 for Cellular Studies

The highly polar carboxylate group on GSK-J1 and this compound restricts their ability to cross cell membranes.[1] To overcome this, cell-permeable ethyl ester prodrugs were developed:

-

GSK-J4: The prodrug of the active inhibitor, GSK-J1.

-

GSK-J5: The prodrug of the inactive control, this compound.

Once inside the cell, ubiquitous intracellular esterases rapidly hydrolyze these prodrugs, releasing the active (GSK-J1) or inactive (this compound) compound, respectively.[1][2] Therefore, for any cell-based experiment, GSK-J4 should be used as the inhibitor and GSK-J5 as the essential negative control.

Experimental Protocols: Core Methodology

To validate that an observed biological effect is due to the specific inhibition of KDM6 demethylases, a carefully controlled experiment is required.

Key Experimental Groups:

-

Vehicle Control: Cells treated with the solvent used to dissolve the compounds (typically DMSO). This group establishes the baseline phenotype.

-

Active Compound (GSK-J4): Cells treated with the desired concentration of GSK-J4.

-

Inactive Control (GSK-J5): Cells treated with the exact same concentration of GSK-J5 as GSK-J4.

General Protocol Outline (Example: Cytokine Expression in Macrophages)

-

Cell Culture: Plate primary human macrophages or a relevant cell line at a predetermined density and allow them to adhere.

-

Compound Preparation: Prepare stock solutions of GSK-J4 and GSK-J5 in DMSO. Create working dilutions in the cell culture medium immediately before use.

-

Treatment:

-

Add the vehicle (e.g., 0.1% DMSO) to the "Vehicle Control" wells.

-

Add the final concentration of GSK-J4 (e.g., 10 µM) to the "Active Compound" wells.

-

Add the final concentration of GSK-J5 (e.g., 10 µM) to the "Inactive Control" wells.

-

Pre-incubate the cells with the compounds for a specified time (e.g., 1-2 hours).

-

-

Stimulation: Add a stimulus to induce the biological response of interest (e.g., Lipopolysaccharide (LPS) to stimulate cytokine production).

-

Incubation: Incubate for a period relevant to the endpoint being measured (e.g., 4-24 hours for cytokine release).

-

Endpoint Analysis:

-

Target Validation: Perform Western blot or immunofluorescence to confirm an increase in global H3K27me3 levels in GSK-J4 treated cells but not in GSK-J5 or vehicle-treated cells.

-

Phenotypic Measurement: Collect the cell supernatant to measure cytokine levels (e.g., TNF-α) via ELISA or CBA.

-

Gene Expression: Extract RNA for RT-qPCR or RNA-Seq to measure changes in the transcription of target genes.

-

Cell Viability: Perform a viability assay (e.g., MTS or CellTiter-Glo) to ensure observed effects are not due to cytotoxicity.

-

Figure 2. Standard Experimental Workflow Using GSK-J4 and GSK-J5.

Data Interpretation

The inclusion of this compound/J5 allows for a clear and logical interpretation of the experimental results.

-

On-Target Effect: A biological effect (e.g., decreased TNF-α production) is observed in cells treated with GSK-J4 but not in cells treated with GSK-J5 or the vehicle. This result strongly suggests the effect is mediated by the inhibition of KDM6 enzymes.

-

Off-Target Effect: The biological effect is observed in cells treated with both GSK-J4 and GSK-J5. This indicates the effect is not due to KDM6 inhibition but rather a non-specific interaction with the chemical scaffold itself.

-

No Effect: No significant difference is observed between any of the treatment groups.

Figure 3. Logical Framework for Interpreting Experimental Outcomes.

Conclusion

In the field of epigenetic research, chemical probes like GSK-J4 are powerful tools for dissecting the function of histone-modifying enzymes. However, their value is entirely dependent on rigorous experimental design. This compound, and its prodrug GSK-J5, are not merely inactive isomers; they are indispensable scientific tools. Their use as negative controls is the gold standard for validating that any observed cellular or physiological effects of GSK-J1/J4 are a direct consequence of inhibiting KDM6 demethylase activity. For researchers and drug development professionals, the consistent and correct use of this compound/J5 is paramount for generating robust, reproducible, and accurately interpreted data.

References

- 1. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. GSK-J4 | GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor | TargetMol [targetmol.com]

An In-depth Technical Guide to GSK-J1 and its Prodrug GSK-J4: Potent Inhibitors of H3K27 Demethylases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor GSK-J1 and its cell-permeable prodrug, GSK-J4, focusing on their relationship with the H3K27 demethylases JMJD3 (KDM6B) and UTX (KDM6A). This document details their mechanism of action, inhibitory activity, and selectivity, and provides methodologies for key experimental assays used in their characterization. The guide also introduces the inactive control compound, GSK-J2, and its corresponding prodrug, GSK-J5, which are crucial for validating on-target effects in experimental settings.

Introduction to H3K27 Demethylases and the Role of GSK-J1/J4

Histone H3 lysine 27 trimethylation (H3K27me3) is a key epigenetic mark associated with transcriptional repression.[1] The levels of H3K27me3 are dynamically regulated by the opposing activities of histone methyltransferases, such as EZH2 within the Polycomb Repressive Complex 2 (PRC2), and histone demethylases. The Jumonji C (JmjC) domain-containing enzymes JMJD3 (KDM6B) and UTX (KDM6A) are the primary demethylases that remove the methyl groups from H3K27me3 and H3K27me2.[2] By removing this repressive mark, JMJD3 and UTX play critical roles in gene activation, cellular differentiation, development, and the inflammatory response.[1][3]

Given their involvement in various physiological and pathological processes, including cancer and inflammation, there is significant interest in developing potent and selective inhibitors of these demethylases. GSK-J1 emerged as a highly potent and selective inhibitor of the KDM6 subfamily of H3K27 demethylases.[3][4] Due to its polar nature, which limits cell permeability, a prodrug strategy was employed, leading to the development of GSK-J4, an ethyl ester derivative of GSK-J1.[5][6] GSK-J4 readily crosses cell membranes and is rapidly hydrolyzed by intracellular esterases to release the active inhibitor, GSK-J1.[5]

The GSK-J1/J4 Family of Compounds

The GSK-J1/J4 family includes the active compounds and their corresponding inactive controls, which are essential for rigorous experimental design.

-

GSK-J1: The active, potent inhibitor of JMJD3 and UTX. It is a derivative of a pyridine-containing compound with a propanoic acid side chain that is crucial for its activity.

-

GSK-J4: The cell-permeable ethyl ester prodrug of GSK-J1. This is the compound typically used for cellular and in vivo studies.[5][7]

-

This compound: A pyridine regio-isomer of GSK-J1 that is significantly less active against H3K27 demethylases.[5] It serves as an ideal negative control for in vitro experiments due to its similar physicochemical properties to GSK-J1.[5][6]

-

GSK-J5: The cell-permeable ethyl ester prodrug of this compound, used as a negative control in cellular assays.[8]

The relationship and conversion of these compounds are illustrated in the diagram below.

Mechanism of Action

GSK-J1 acts as a competitive inhibitor of the H3K27 demethylases JMJD3 and UTX. Its mechanism of action is centered on its ability to chelate the Fe(II) ion in the catalytic center of the JmjC domain and mimic the binding of the co-factor α-ketoglutarate.[6] The propanoic acid moiety of GSK-J1 is critical for this interaction.[6] By occupying the active site, GSK-J1 prevents the demethylation of H3K27me3 and H3K27me2, leading to an accumulation of these repressive marks at target gene promoters and subsequent transcriptional repression. The inactive isomer, this compound, is unable to form this crucial bidentate interaction with the catalytic metal, resulting in significantly weaker inhibition.[5]

The signaling pathway illustrating the mechanism of action of GSK-J1 is depicted below.

Quantitative Data: Inhibitory Activity and Selectivity

The potency and selectivity of the GSK-J1/J4 family of compounds have been characterized using various in vitro assays. The half-maximal inhibitory concentrations (IC50) are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity against H3K27 Demethylases

| Compound | Target | IC50 | Assay Type |

| GSK-J1 | JMJD3 (KDM6B) | 28 nM - 60 nM | Cell-free/AlphaScreen[4][9][10][11][12] |

| UTX (KDM6A) | 53 nM | Cell-free[9][10] | |

| GSK-J4 | JMJD3 (KDM6B) | 8.6 µM | AlphaLISA[13][14] |

| UTX (KDM6A) | 6.6 µM | AlphaLISA[13][14] | |

| TNF-α release | 9 µM | Human Macrophages[7][8][13][14][15] | |

| This compound | JMJD3 (KDM6B) | > 100 µM | Mass Spectrometry[5][16] |

Table 2: Selectivity Profile of GSK-J1 against Other Histone Demethylases

| Compound | Off-Target | IC50 |

| GSK-J1 | JARID1B (KDM5B) | 170 nM - 950 nM[4][10][12][16] |

| JARID1C (KDM5C) | 550 nM - 1.76 µM[4][10][12][16] | |

| JARID1A (KDM5A) | 6.8 µM[10] | |

| Other JMJ Demethylases | > 20 µM[10] |

Note: IC50 values can vary depending on the specific assay conditions, such as substrate concentration.

GSK-J1 demonstrates high potency for JMJD3 and UTX, with significantly lower activity against other histone demethylase families, highlighting its selectivity for the KDM6 subfamily.[5] However, some activity against the KDM5 family has been noted.[10][17] GSK-J1 shows negligible inhibitory activity against a broad panel of protein kinases and other chromatin-modifying enzymes.[5][10]

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize GSK-J1 and GSK-J4.

In Vitro Histone Demethylase Activity Assays

a) Mass Spectrometry-Based Assay (MALDI-TOF)

This assay directly measures the enzymatic conversion of a methylated histone peptide substrate to its demethylated product.

-

Principle: Purified recombinant JMJD3 or UTX is incubated with a biotinylated H3K27me3 peptide substrate, co-factors (Fe(II), α-ketoglutarate, ascorbate), and varying concentrations of the inhibitor (e.g., GSK-J1). The reaction is stopped, and the resulting peptides are analyzed by MALDI-TOF mass spectrometry to quantify the ratio of methylated to demethylated substrate.

-

Protocol Outline:

-

Prepare a reaction mixture containing purified JMJD3 (e.g., 1 µM) or UTX (e.g., 3 µM), a biotinylated H3K27me3 peptide (e.g., 10 µM), 50 mM HEPES (pH 7.5), 150 mM KCl, 50 µM (NH4)2SO4·FeSO4·H2O, 1 mM 2-oxoglutarate, and 2 mM ascorbate.[4]

-

Add GSK-J1 at various concentrations.

-

Incubate at 25°C for a defined period (e.g., 3 minutes for JMJD3, 20 minutes for UTX).[4]

-

Quench the reaction with 10 mM EDTA.[4]

-

Desalt the reaction products using a ZipTip.[4]

-

Spot the desalted products onto a MALDI plate with α-cyano-4-hydroxycinnamic acid matrix and analyze using a MALDI-TOF mass spectrometer.[4]

-

b) AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

A high-throughput, bead-based immunoassay to measure demethylase activity.

-

Principle: A biotinylated histone H3K27me3 peptide is captured by streptavidin-coated donor beads. A specific antibody for the demethylated product (H3K27me2) is added, which is in turn recognized by a protein A-conjugated acceptor bead. Upon demethylation by the enzyme, the donor and acceptor beads are brought into proximity. Excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to a chemiluminescent signal.

-

Protocol Outline:

-

Incubate the demethylase enzyme with the biotinylated H3K27me3 peptide substrate and co-factors in the presence or absence of the inhibitor.

-

Add a stop solution.

-

Add the anti-H3K27me2 antibody.

-

Add streptavidin-donor beads and protein A-acceptor beads.

-

Incubate in the dark.

-

Read the signal on a compatible plate reader.

-

Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

This assay assesses the binding of an inhibitor to its target protein by measuring changes in the protein's thermal stability.

-

Principle: The binding of a ligand, such as GSK-J1, to a protein often increases its thermal stability. This change in the melting temperature (Tm) can be monitored by observing the unfolding of the protein in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the denatured protein.[18][19][20]

-

Protocol Outline:

-

Prepare a solution of the purified target protein (e.g., JMJD3) in a suitable buffer.[19]

-

Add the fluorescent dye and the test compound (GSK-J1) or DMSO as a control.

-

Apply a thermal ramp, gradually increasing the temperature (e.g., from 25°C to 95°C).[18][19]

-

Monitor the fluorescence intensity at each temperature increment.

-

The Tm is the temperature at which the fluorescence signal is at its midpoint. A positive shift in Tm in the presence of the compound indicates binding and stabilization.

-

Cellular Assays

a) Inhibition of TNF-α Release in Macrophages

This assay evaluates the ability of the cell-permeable prodrug GSK-J4 to inhibit the inflammatory response in primary human macrophages.

-

Principle: Lipopolysaccharide (LPS) stimulation of macrophages induces the expression and release of pro-inflammatory cytokines, including TNF-α, a process that can be dependent on JMJD3 activity. GSK-J4's ability to inhibit this response is quantified by measuring the amount of TNF-α secreted into the cell culture medium.

-

Protocol Outline:

-

Isolate and culture primary human macrophages.

-

Pre-treat the cells with various concentrations of GSK-J4 or the inactive control GSK-J5.

-

Stimulate the cells with LPS.

-

After a defined incubation period (e.g., 6 hours), collect the cell culture supernatant.[8]

-

Quantify the concentration of TNF-α in the supernatant using an ELISA or AlphaLISA kit.[21]

-

Calculate the IC50 value for the inhibition of TNF-α release.

-

b) Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if treatment with GSK-J4 leads to an increase in H3K27me3 at specific gene promoters in cells.

-

Principle: Proteins and DNA in living cells are cross-linked. The chromatin is then sheared, and an antibody specific to the protein of interest (or in this case, the histone modification H3K27me3) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and can be analyzed by qPCR (ChIP-qPCR) or next-generation sequencing (ChIP-seq).[22]

-

Protocol Outline:

-

Treat cells with GSK-J4 or a vehicle control.

-

Cross-link proteins to DNA using formaldehyde.[23]

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin into smaller fragments using sonication.[23][24]

-

Immunoprecipitate the chromatin with an antibody against H3K27me3.[24]

-

Reverse the cross-linking and purify the co-precipitated DNA.[24]

-

Analyze the purified DNA by qPCR using primers for specific gene promoters of interest or by preparing a library for ChIP-seq for genome-wide analysis.[22][25]

-

Conclusion

GSK-J1 and its prodrug GSK-J4 are invaluable chemical probes for studying the biological roles of the H3K27 demethylases JMJD3 and UTX. Their high potency and selectivity, coupled with the availability of the inactive controls this compound and GSK-J5, allow for rigorous investigation of the functional consequences of inhibiting H3K27 demethylation in a variety of cellular and in vivo models. The experimental protocols outlined in this guide provide a foundation for researchers to effectively utilize these compounds in their studies of epigenetics, inflammation, and other disease-related processes.

References

- 1. epigentek.com [epigentek.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. epigentek.com [epigentek.com]

- 8. researchgate.net [researchgate.net]

- 9. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]

- 10. GSK J1 | Histone Demethylases | Tocris Bioscience [tocris.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. GSK-J1, H3K27 histone demethylase inhibitor (CAS 1373422-53-7) | Abcam [abcam.com]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. selleckchem.com [selleckchem.com]

- 16. GSK-J1 | Structural Genomics Consortium [thesgc.org]

- 17. researchgate.net [researchgate.net]

- 18. proteos.com [proteos.com]

- 19. eubopen.org [eubopen.org]

- 20. reactionbiology.com [reactionbiology.com]

- 21. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]

- 22. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 23. whatisepigenetics.com [whatisepigenetics.com]

- 24. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]

- 25. GSK-J4-Mediated Transcriptomic Alterations in Differentiating Embryoid Bodies - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and development of GSK-J2 as a chemical probe

An In-Depth Technical Guide to the Discovery and Application of the KDM6 Chemical Probe GSK-J1 and its Inactive Control, GSK-J2

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of epigenetics has revealed that post-translational modifications of histones are critical to regulating gene expression. One such key modification is the methylation of lysine 27 on histone H3 (H3K27), which is predominantly associated with transcriptional repression. The Jumonji C (JmjC) domain-containing histone demethylases, specifically the KDM6 subfamily comprising JMJD3 (KDM6B) and UTX (KDM6A), remove methyl groups from di- and tri-methylated H3K27 (H3K27me2/3), thereby activating gene expression. These enzymes are crucial in developmental processes, cellular differentiation, and immune responses, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[1][2][3]

To investigate the biological functions of the KDM6 demethylases, highly potent and selective chemical probes are essential. This guide details the discovery and characterization of GSK-J1, a potent and selective inhibitor of JMJD3 and UTX. Crucially, it also describes the parallel development and use of this compound, a close structural isomer of GSK-J1 that is catalytically inactive.[4][5][6] The availability of this active/inactive pair, along with their cell-permeable prodrug forms (GSK-J4 and GSK-J5, respectively), provides a rigorously controlled toolset for elucidating the roles of H3K27 demethylation in cellular and organismal biology.

Discovery and Mechanism of Action

GSK-J1 was identified through a high-throughput screening of GlaxoSmithKline's compound collection.[7] The primary goal was to find a selective inhibitor for the H3K27-specific JmjC subfamily.

The mechanism of inhibition is two-fold. GSK-J1 acts as a competitive inhibitor by mimicking the binding of the essential cofactor, α-ketoglutarate, in the enzyme's active site. Furthermore, its pyridyl-pyrimidine scaffold forms a critical bidentate interaction, chelating the catalytic Fe(II) ion necessary for demethylase activity.[7]

The discovery of this compound, a pyridine regio-isomer, was pivotal for validating GSK-J1's mechanism.[7] Due to the different nitrogen placement in the pyridine ring, this compound is unable to form the required bidentate chelation with the iron cofactor. This single positional change abrogates its inhibitory activity, making it an ideal negative control to distinguish on-target effects from potential off-target pharmacology.[7][8]

Development of Cell-Permeable Prodrugs

While potent in biochemical assays, the highly polar carboxylate group on GSK-J1 and this compound restricts their ability to cross cell membranes.[7] To overcome this limitation, a prodrug strategy was employed. The carboxylate groups were masked with ethyl esters to create GSK-J4 (from GSK-J1) and GSK-J5 (from this compound).[1][7] These esterified compounds are more lipophilic, allowing them to readily penetrate cells. Once inside, ubiquitous intracellular esterases hydrolyze the esters, releasing the active (GSK-J1) or inactive (this compound) compound and enabling the study of KDM6 function in living cells and in vivo models.[7][9]

References

- 1. caymanchem.com [caymanchem.com]

- 2. Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JMJD3 and UTX determine fidelity and lineage specification of human neural progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. allgenbio.com [allgenbio.com]

- 7. researchgate.net [researchgate.net]

- 8. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

The Role of GSK-J4 in Modulating Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of GSK-J4, a potent and cell-permeable small molecule inhibitor, and its application in studies of gene expression modulation. GSK-J4 is a pro-drug that is rapidly hydrolyzed intracellularly to its active form, GSK-J1. It functions as a dual inhibitor of the H3K27me3/me2 demethylases KDM6A (UTX) and KDM6B (JMJD3). By inhibiting these enzymes, GSK-J4 leads to an increase in the repressive histone mark H3K27me3, subsequently altering the transcription of target genes. This guide details its mechanism of action, summarizes its inhibitory activity, outlines key signaling pathways it modulates, and provides detailed protocols for fundamental experiments used to characterize its effects.

Core Mechanism of Action

GSK-J4 operates at the nexus of epigenetics and gene regulation. Its primary targets are the Jumonji C (JmjC) domain-containing histone demethylases KDM6A and KDM6B. These enzymes are responsible for removing methyl groups from lysine 27 on histone H3 (H3K27), a mark associated with transcriptional repression.

The intracellularly active form, GSK-J1, acts as a competitive inhibitor by chelating the Fe(II) ion in the enzyme's active site and mimicking the 2-oxoglutarate co-factor, thereby blocking the demethylation process. The direct consequence of KDM6A/B inhibition is the accumulation of the di- and tri-methylated H3K27 (H3K27me2/me3) mark at the promoter and enhancer regions of target genes. This increase in the repressive H3K27me3 mark leads to a more condensed chromatin state, limiting the access of transcriptional machinery, such as RNA Polymerase II, and resulting in the downregulation of gene expression. This mechanism is particularly critical in contexts where KDM6 enzymes are overactive, such as in certain inflammatory conditions and cancers.

Data Presentation: Inhibitory Activity

GSK-J4 and its active form GSK-J1 have been characterized across various enzymatic and cell-based assays. The following tables summarize the key quantitative data regarding their inhibitory concentrations (IC50). GSK-J2 and GSK-J5 are inactive isomers used as negative controls.

Table 1: In Vitro Enzymatic Inhibition

| Compound | Target Enzyme | IC50 Value | Notes | Reference(s) |

|---|---|---|---|---|

| GSK-J1 | KDM6B (JMJD3) | 28 - 60 nM | Highly potent active form. | [1][2][3] |

| GSK-J1 | KDM6A (UTX) | 53 nM | Potent active form. | [3] |

| GSK-J4 | KDM6B (JMJD3) | 8.6 µM | Cell-permeable pro-drug. | [4][5] |

| GSK-J4 | KDM6A (UTX) | 6.6 µM | Cell-permeable pro-drug. | [4][5] |

| This compound | KDM6B (JMJD3) | >100 µM | Inactive control. | |

Table 2: Cell-Based Assay Inhibition

| Compound | Assay / Cell Line | IC50 Value | Notes | Reference(s) |

|---|---|---|---|---|

| GSK-J4 | TNF-α Production (LPS-stimulated human macrophages) | 9 µM | Anti-inflammatory activity. | [4][6][7][8][9] |

| GSK-J4 | PC3 (Prostate Cancer) | 1.21 µM | Anti-proliferative activity. | [10] |

| GSK-J4 | C42B (Prostate Cancer) | 0.72 µM | Anti-proliferative activity. | [10] |

| GSK-J4 | Y79 (Retinoblastoma) | 0.68 µM | Anti-proliferative activity. | [11] |

| GSK-J4 | WERI-Rb1 (Retinoblastoma) | 2.15 µM | Anti-proliferative activity. | [11] |

| GSK-J4 | Kasumi-1 (AML) | 5.5 µM | Anti-proliferative activity. | [12] |

| GSK-J4 | Colorectal Cancer Cell Lines | 0.75 - 21.41 µM | Broad range of activity. | [13] |

| GSK-J5 | TNF-α Production (LPS-stimulated human macrophages) | No effect | Inactive control. |[6][8] |

Modulation of Signaling Pathways

GSK-J4-mediated epigenetic reprogramming affects multiple signaling pathways crucial in inflammation and oncology.

Inhibition of Pro-inflammatory Signaling

A primary and well-documented effect of GSK-J4 is the suppression of inflammatory responses. In macrophages stimulated with lipopolysaccharide (LPS), KDM6B (JMJD3) is rapidly induced and recruited to the promoters of pro-inflammatory genes, such as TNFA and IL6. KDM6B removes the repressive H3K27me3 mark, facilitating gene transcription.

GSK-J4 treatment prevents this demethylation, maintaining H3K27me3 levels at these promoters, blocking RNA Polymerase II recruitment, and thereby inhibiting the production of TNF-α, IL-6, and other inflammatory cytokines.[1][6][14][15] This mechanism highlights its therapeutic potential for inflammatory and autoimmune disorders.

Impact on Cancer-Related Pathways

In various cancers, GSK-J4 has been shown to suppress oncogenic gene programs. For instance, in Acute Myeloid Leukemia (AML), GSK-J4 treatment leads to the repression of critical HOX genes, which are often dysregulated in leukemia and are essential for leukemic cell self-renewal.[12] This is achieved by increasing H3K27me3 enrichment at HOX gene loci. In colorectal cancer, GSK-J4 has been found to suppress the Wnt signaling pathway and downregulate key genes associated with tumor-initiating cells.[13] Furthermore, in Mantle Cell Lymphoma, GSK-J4 can inhibit the NF-κB pathway at multiple levels, reducing the expression of NF-κB subunits and impairing their nuclear localization, which in turn blocks adhesion to stromal cells and reduces cell survival.[1]

Experimental Protocols

Investigating the effects of GSK-J4 on gene expression typically involves a combination of techniques to assess changes in histone methylation, mRNA levels, and protein expression.

Protocol: Chromatin Immunoprecipitation sequencing (ChIP-seq) for H3K27me3

This protocol is adapted for assessing changes in H3K27me3 marks at specific gene promoters after GSK-J4 treatment.

1. Cell Culture and Cross-linking: a. Plate cells (e.g., 1x10^7 cells per condition) and treat with GSK-J4 or DMSO (vehicle control) for the desired time (e.g., 24-48 hours). b. Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. c. Incubate for 10 minutes at room temperature with gentle shaking. d. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM. Incubate for 5 minutes at room temperature. e. Scrape cells, transfer to a conical tube, and wash twice with ice-cold PBS containing protease inhibitors.

2. Chromatin Preparation and Sonication: a. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, plus protease inhibitors). b. Incubate on ice for 10 minutes. c. Sonicate the lysate to shear chromatin to an average fragment size of 200-600 bp. Optimization is critical; perform a time course on a separate sample. d. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet debris. Transfer the supernatant (chromatin) to a new tube. e. Set aside a small aliquot (e.g., 1%) of the chromatin as "Input" control.

3. Immunoprecipitation (IP): a. Dilute the chromatin 1:10 with ChIP dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl). b. Add a specific antibody against H3K27me3 (typically 2-5 µg per IP). As a negative control, use a non-specific IgG antibody. c. Incubate overnight at 4°C on a rotator. d. Add Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C. e. Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.

4. Elution and Reverse Cross-linking: a. Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3). b. Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for 4-6 hours or overnight. Also, process the "Input" sample in parallel. c. Add RNase A and incubate for 30 minutes at 37°C. d. Add Proteinase K and incubate for 2 hours at 45°C.

5. DNA Purification and Analysis: a. Purify the DNA using a PCR purification kit or phenol-chloroform extraction. b. Quantify the DNA. The purified DNA is now ready for library preparation and next-generation sequencing (ChIP-seq) or for analysis of specific loci by qPCR (ChIP-qPCR).

Protocol: Reverse Transcription-Quantitative PCR (RT-qPCR)

This protocol measures changes in the mRNA expression of target genes following GSK-J4 treatment.

1. RNA Extraction: a. Treat cells with GSK-J4 or DMSO as described previously. b. Harvest cells and extract total RNA using a Trizol-based method or a commercial RNA extraction kit, including a DNase I treatment step to remove genomic DNA contamination. c. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or gel electrophoresis.

2. cDNA Synthesis (Reverse Transcription): a. In an RNase-free tube, combine 1 µg of total RNA, random hexamers or oligo(dT) primers, and RNase-free water. b. Heat at 65°C for 5 minutes to denature RNA secondary structures, then place on ice. c. Prepare a master mix containing reverse transcriptase buffer, dNTPs, RNase inhibitor, and a reverse transcriptase enzyme (e.g., M-MLV). d. Add the master mix to the RNA/primer mix. e. Incubate according to the enzyme manufacturer's protocol (e.g., 25°C for 10 min, 42-50°C for 50-60 min, followed by enzyme inactivation at 70°C for 15 min). The resulting product is complementary DNA (cDNA).

3. Quantitative PCR (qPCR): a. Design and validate primers for your gene of interest and at least one stable housekeeping gene (e.g., GAPDH, ACTB). Primers should span an exon-exon junction to avoid amplifying any residual genomic DNA. b. Prepare the qPCR reaction mix in a qPCR plate. For each reaction, combine:

- SYBR Green Master Mix (contains Taq polymerase, dNTPs, MgCl2, and SYBR Green dye)

- Forward Primer (e.g., 10 µM stock)

- Reverse Primer (e.g., 10 µM stock)

- Diluted cDNA template (e.g., 10-50 ng)

- Nuclease-free water to the final volume. c. Run the plate on a real-time PCR machine using a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s). Include a melt curve analysis at the end. d. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the DMSO control.

Protocol: Western Blot for Histone Modifications

This protocol is used to detect changes in the global levels of H3K27me3 and total Histone H3 (as a loading control).

1. Histone Extraction (or Whole Cell Lysate): a. For Histone Extraction (preferred): Treat and harvest cells. Lyse cells in a hypotonic buffer to isolate nuclei. Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 N HCl overnight at 4°C). Neutralize the acid and quantify the protein. b. For Whole Cell Lysate: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

2. SDS-PAGE and Protein Transfer: a. Mix 15-30 µg of protein with Laemmli sample buffer and boil for 5 minutes. b. Load samples onto a high-percentage (e.g., 15%) SDS-polyacrylamide gel to resolve low molecular weight histones. c. Run the gel until adequate separation is achieved. d. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

3. Immunoblotting: a. Block the membrane for 1 hour at room temperature in a blocking buffer. For phospho-proteins, use 5% BSA in TBST. For other targets, 5% non-fat dry milk in TBST is common. b. Incubate the membrane with the primary antibody (e.g., anti-H3K27me3, 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 in blocking buffer) for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.

4. Detection: a. Prepare a chemiluminescent substrate (ECL) and apply it to the membrane. b. Image the blot using a chemiluminescence imager or X-ray film. c. Stripping and Reprobing: To use the same blot for a loading control, the membrane can be stripped of the first set of antibodies using a stripping buffer and then re-probed with an antibody for total Histone H3.

Conclusion

GSK-J4 is an invaluable chemical probe for dissecting the role of H3K27 demethylation in gene regulation. Its ability to specifically inhibit KDM6A/B provides a powerful tool to study the downstream consequences of increased H3K27me3 on a global or gene-specific scale. By employing the molecular techniques detailed in this guide, researchers can effectively characterize the impact of GSK-J4 on the epigenome, transcriptome, and proteome, thereby advancing our understanding of its therapeutic potential in diseases driven by epigenetic dysregulation.

References

- 1. GSK-J4 Inhibition of KDM6B Histone Demethylase Blocks Adhesion of Mantle Cell Lymphoma Cells to Stromal Cells by Modulating NF-κB Signaling [mdpi.com]

- 2. elearning.unite.it [elearning.unite.it]

- 3. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]

- 6. Using ChIP-seq technology to generate high-resolution profiles of histone modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. Histone Native Chromatin Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]

- 12. mcgill.ca [mcgill.ca]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for GSK-J4 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-J4 is a potent and selective, cell-permeable small molecule inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2][3] It functions as a prodrug, being the ethyl ester form of GSK-J1, which is rapidly hydrolyzed by cellular esterases into the active inhibitor, GSK-J1.[1][4] By inhibiting JMJD3 and UTX, GSK-J4 leads to an increase in the global levels of histone H3 lysine 27 trimethylation (H3K27me3), a key epigenetic mark associated with gene silencing.[3][5][6] This modulation of the epigenetic landscape makes GSK-J4 a valuable tool for investigating the role of H3K27 demethylation in various biological processes, including inflammation, cancer biology, and cell differentiation.[3][7][8] These application notes provide detailed protocols for the use of GSK-J4 in cell culture experiments.

Mechanism of Action

GSK-J4 exerts its biological effects by inhibiting the enzymatic activity of the Jumonji C (JmjC) domain-containing histone demethylases, specifically JMJD3 and UTX. These enzymes are responsible for removing the methyl groups from H3K27me3 and H3K27me2. Inhibition of this demethylation process by GSK-J4 results in the accumulation of the repressive H3K27me3 mark at the transcription start sites of target genes, leading to the silencing of their expression.[8][9] This mechanism underlies its anti-inflammatory, anti-proliferative, and pro-apoptotic properties observed in a variety of cell types.[3][6][7]

Below is a diagram illustrating the signaling pathway affected by GSK-J4.

Caption: Mechanism of GSK-J4 action on histone demethylases.

Data Presentation: In Vitro Efficacy of GSK-J4

The following tables summarize the effective concentrations and observed effects of GSK-J4 across various cell lines and experimental setups.

Table 1: IC50 Values of GSK-J4 in Different Cell Lines

| Cell Line | Assay Type | IC50 Value | Reference |

| Human primary macrophages | TNFα release | 9 µM | [2][10] |

| Y79 (Retinoblastoma) | Cell Viability (48h) | 0.68 µM | [11][12] |

| WERI-Rb1 (Retinoblastoma) | Cell Viability (48h) | 2.15 µM | [11][12] |

| JMJD3/KDM6B | In vitro demethylase assay | 8.6 µM | [2][13] |

| UTX/KDM6A | In vitro demethylase assay | 6.6 µM | [2][13] |

Table 2: Effective Concentrations and Treatment Times of GSK-J4 in Cell Culture

| Cell Line/Type | Concentration | Treatment Time | Observed Effect | Reference |

| AC16 (Cardiomyocytes) | 2.5 µM, 10 µM | 24h | Protection against palmitic acid-induced injury | [14] |

| CUTLL1 (T-ALL) | 2 µM | Not Specified | Growth inhibition, apoptosis, cell cycle arrest | [1] |

| Mouse podocytes | 5 µM | 48h | Increased H3K27me3 levels | [2] |

| Raw264.7 (Macrophages) | 4 µM | 1h pre-treatment | Decreased LPS-induced IL-1β transcription | [15] |

| A2780 (Ovarian Cancer Stem Cells) | 1 µM | 3 days | Inhibition of growth and viability | [16] |

| Prostate Cancer Cells | 4-20 µM (ED50) | 24-96h | Block of proliferation | [17][18] |

| KG-1a (AML) | 2-10 µM | 24-96h | Dose-dependent decrease in cell viability | [19] |

| Differentiating Embryoid Bodies | Not Specified | Not Specified | Inhibition of cell proliferation, induction of cell death | [20] |

Experimental Protocols

Here are detailed methodologies for key experiments using GSK-J4.

Preparation of GSK-J4 Stock Solution

GSK-J4 is soluble in DMSO and ethanol.[10] A concentrated stock solution should be prepared and stored for later dilution into cell culture medium.

-

Reagents and Materials:

-

GSK-J4 powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

To prepare a 10 mM stock solution, dissolve GSK-J4 powder in an appropriate volume of DMSO. For example, to make 1 ml of a 10 mM stock from GSK-J4 hydrochloride (MW: 453.96 g/mol ), dissolve 4.54 mg in 1 ml of DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage.

-

Cell Viability Assay (CCK-8 Assay)

This protocol is for assessing the effect of GSK-J4 on cell proliferation.

-

Reagents and Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

GSK-J4 stock solution (10 mM in DMSO)

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.[14][19]

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of GSK-J4 in complete medium from the 10 mM stock. Typical final concentrations to test range from 0.2 µM to 20 µM.[11][17] Include a vehicle control with the same final concentration of DMSO as the highest GSK-J4 concentration.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of GSK-J4 or vehicle control.

-

Incubate the cells for the desired time points (e.g., 24, 48, 72, 96 hours).[11][19]

-

At each time point, add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[11]

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Western Blot for H3K27me3 Levels

This protocol details the detection of changes in global H3K27me3 levels following GSK-J4 treatment.

-

Reagents and Materials:

-

Cells treated with GSK-J4 and control cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Lyse the GSK-J4-treated and control cells in RIPA buffer.[21]

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE (a 15% gel is suitable for histones) and transfer them to a PVDF membrane.[22]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3K27me3 antibody (e.g., at a 1:1000 dilution) overnight at 4°C.[22]

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.[22]

-

Quantify the band intensities to determine the relative change in H3K27me3 levels.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify apoptosis induced by GSK-J4.

-

Reagents and Materials:

-

Cells treated with GSK-J4 and control cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with desired concentrations of GSK-J4 for a specified time (e.g., 48 hours).[19]

-

Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.[19]

-

Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.[19] Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Experimental Workflow Visualization

The following diagram outlines a general experimental workflow for studying the effects of GSK-J4 in cell culture.

Caption: A typical workflow for GSK-J4 cell culture experiments.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Inhibition of H3K27me3 Histone Demethylase Activity Prevents the Proliferative Regeneration of Zebrafish Lateral Line Neuromasts [frontiersin.org]

- 6. GSKJ4, an H3K27me3 demethylase inhibitor, effectively suppresses the breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The histone demethylase inhibitor GSK-J4 limits inflammation through the induction of a tolerogenic phenotype on DCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of histone H3K27 demethylases selectively modulates inflammatory phenotypes of natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. rndsystems.com [rndsystems.com]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GSK-J4 | GSK J4 HCl | JMJD3/KDM6B and UTX/KDM6A inhibitor | TargetMol [targetmol.com]

- 14. Frontiers | GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis [frontiersin.org]

- 15. GSKJ4 Protects Mice Against Early Sepsis via Reducing Proinflammatory Factors and Up-Regulating MiR-146a - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GSKJ4, A Selective Jumonji H3K27 Demethylase Inhibitor, Effectively Targets Ovarian Cancer Stem Cells | Anticancer Research [ar.iiarjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. GSK-J4-Mediated Transcriptomic Alterations in Differentiating Embryoid Bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. researchgate.net [researchgate.net]

Using GSK-J2 as a Negative Control for the KDM6 Inhibitor GSK-J4 in ChIP-seq: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the inactive compound GSK-J2 as a negative control for its active counterpart, GSK-J4, in Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) experiments. GSK-J4 is a widely used small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone lysine demethylases KDM6A (UTX) and KDM6B (JMJD3), which specifically target the repressive histone mark H3K27me3. Proper use of a negative control is critical for distinguishing the specific epigenetic effects of KDM6 inhibition from off-target or cellular stress responses.

Mechanism of Action

GSK-J4 is a cell-permeable ethyl ester prodrug that is rapidly hydrolyzed by intracellular esterases to its active form, GSK-J1. GSK-J1 inhibits the catalytic activity of KDM6A and KDM6B, leading to an increase in the global levels of H3K27 trimethylation (H3K27me3).[1][2] H3K27me3 is a key epigenetic mark associated with gene silencing.[1][3][4]

This compound is a close structural analog of GSK-J1 that is catalytically inactive, with an IC50 > 100 μM for JMJD3/UTX inhibition.[5] Its corresponding cell-permeable prodrug is GSK-J5. Due to their structural similarity but functional disparity, this compound (and its prodrug GSK-J5) serves as an ideal negative control to validate that the observed effects of GSK-J4 are indeed due to the specific inhibition of KDM6 demethylases.

Figure 1: Mechanism of GSK-J4 and its inactive control this compound.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the inhibitory concentrations (IC50) of the active compound GSK-J1 and its inactive control this compound, along with their respective prodrugs GSK-J4 and GSK-J5, against a panel of JmjC domain-containing histone demethylases. This data highlights the specificity of GSK-J1 for the KDM6 subfamily and the lack of activity of this compound.

| Compound | Target Demethylase | IC50 (μM) |

| GSK-J1 (Active) | KDM6B (JMJD3) | 0.06 |

| KDM6A (UTX) | ~0.06 | |

| KDM5B | >50 | |

| KDM4C | >50 | |

| This compound (Inactive) | KDM6B (JMJD3) | >100 |

| KDM6A (UTX) | >100 | |

| GSK-J4 (Prodrug) | KDM6B (JMJD3) | 8.6 |

| KDM6A (UTX) | 6.6 | |

| GSK-J5 (Prodrug) | KDM6B (JMJD3) | >50 |

Data compiled from various sources, including Tocris Bioscience and Kruidenier et al., 2012.

Experimental Protocols

Cell Treatment

A critical first step is to determine the optimal concentration and duration of GSK-J4 and GSK-J5 treatment for your specific cell type. This is typically achieved through dose-response and time-course experiments, assessing both the desired molecular effect (increased H3K27me3) and potential cytotoxicity.

Recommended Starting Conditions:

-

Treatment Duration: 24-72 hours.[6]

-

Vehicle Control: Use the same concentration of DMSO (or other solvent used to dissolve the compounds) as in the treated samples.

Protocol for Optimizing Treatment:

-

Cell Seeding: Plate cells at a density that will not exceed 80-90% confluency by the end of the experiment.

-

Dose-Response: Treat cells with a range of GSK-J4 concentrations (e.g., 0.1, 1, 5, 10, 20 µM) and a corresponding high concentration of GSK-J5 (e.g., 10 or 20 µM) for a fixed time (e.g., 48 hours).

-

Time-Course: Treat cells with a fixed concentration of GSK-J4 and GSK-J5 (e.g., 10 µM) for various durations (e.g., 24, 48, 72 hours).

-

Assessment:

-

Western Blot: Harvest whole-cell lysates and perform western blotting for H3K27me3 and a loading control (e.g., total Histone H3). A successful treatment will show a significant increase in H3K27me3 in GSK-J4 treated cells compared to vehicle and GSK-J5 treated cells.

-

Cell Viability Assay: Use an MTT or similar assay to assess cytotoxicity. Choose a concentration and duration that maximizes the effect on H3K27me3 while minimizing cell death.

-

Chromatin Immunoprecipitation (ChIP) Protocol

This protocol is a general guideline and should be optimized for your specific cell type and antibody.

Figure 2: General workflow for a ChIP-seq experiment.

Materials:

-

Cells treated with Vehicle, GSK-J4, or GSK-J5

-

Formaldehyde (37%)

-

Glycine

-

PBS (phosphate-buffered saline)

-

Cell Lysis Buffer

-

Nuclei Lysis Buffer

-

ChIP Dilution Buffer

-

Protease Inhibitor Cocktail

-

Anti-H3K27me3 antibody (ChIP-grade)

-

Normal Rabbit IgG (Isotype control)

-

Protein A/G magnetic beads

-

ChIP Wash Buffers (low salt, high salt, LiCl)

-

TE Buffer

-

Elution Buffer

-

RNase A

-

Proteinase K

-

Phenol:Chloroform:Isoamyl Alcohol

-

Ethanol

-

Glycogen

-

DNA purification kit

Protocol:

-

Cross-linking:

-

To the cell culture medium, add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

-

Wash the cells twice with ice-cold PBS.

-

-

Cell Lysis and Chromatin Shearing:

-

Harvest the cells and lyse them to release the nuclei.

-

Lyse the nuclei and shear the chromatin to an average size of 200-500 bp using sonication. Optimization of sonication conditions is crucial for successful ChIP.

-

-

Immunoprecipitation:

-

For each treatment condition (Vehicle, GSK-J4, GSK-J5), set up immunoprecipitation reactions with the anti-H3K27me3 antibody and a negative control IgG.

-

Incubate the sheared chromatin with the antibody overnight at 4°C with rotation.

-

Add pre-blocked Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

-

-

Washing:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Perform a final wash with TE buffer.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the antibody/bead complex.

-

Reverse the formaldehyde cross-links by incubating at 65°C overnight.

-

-

DNA Purification:

-

Treat the samples with RNase A and Proteinase K.

-

Purify the DNA using phenol:chloroform extraction followed by ethanol precipitation or a DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Quantify the purified DNA.

-

Prepare sequencing libraries according to the manufacturer's instructions.

-

Perform high-throughput sequencing.

-

Expected Results and Data Analysis

-

Global H3K27me3 Levels: Western blot analysis should confirm a significant increase in global H3K27me3 levels in GSK-J4-treated cells compared to both vehicle and GSK-J5-treated cells. GSK-J5 should show H3K27me3 levels comparable to the vehicle control.

-

ChIP-seq Data:

-

Peak Calling: After aligning the sequencing reads to the reference genome, perform peak calling for each condition.

-

Differential Binding Analysis: Compare the H3K27me3 enrichment profiles between the GSK-J4, GSK-J5, and vehicle-treated samples. You should observe a significant increase in H3K27me3 peaks (both in number and intensity) in the GSK-J4 treated sample.

-

Validation: The use of GSK-J5 as a negative control will allow you to confidently attribute the observed changes in H3K27me3 landscape to the specific inhibition of KDM6 demethylases by GSK-J4, ruling out effects from the chemical scaffold or general cellular stress.

-

Troubleshooting and Considerations

-

Off-Target Effects: While GSK-J4 is a selective inhibitor of the KDM6 subfamily, some studies suggest it may have inhibitory effects on other JmjC domain-containing demethylases at higher concentrations. The use of the inactive control GSK-J5 is crucial to mitigate the misinterpretation of such potential off-target effects.

-

Cytotoxicity: High concentrations of GSK-J4 can induce apoptosis and cell cycle arrest.[6] It is essential to perform viability assays to choose a concentration that is effective without being overly toxic.

-

Antibody Quality: The success of a ChIP-seq experiment is highly dependent on the quality of the antibody. Use a well-validated, ChIP-grade antibody for H3K27me3.

-

Reproducibility: Perform experiments with biological replicates to ensure the reproducibility of your findings.

References

- 1. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. cgp.iiarjournals.org [cgp.iiarjournals.org]

- 5. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GSK-J4-Mediated Transcriptomic Alterations in Differentiating Embryoid Bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Use of GSK-J4 and GSK-J5

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

GSK-J4 is a potent, selective, and cell-permeable ethyl ester prodrug of the active inhibitor GSK-J1. It functions as a dual inhibitor of the H3K27me3/me2-demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2][3][4][5] By inhibiting these enzymes, GSK-J4 leads to an increase in the global levels of histone H3 lysine 27 trimethylation (H3K27me3), a repressive epigenetic mark associated with gene silencing.[1][6] This modulation of the epigenetic landscape makes GSK-J4 a valuable tool for investigating the role of H3K27 demethylation in various biological processes and a potential therapeutic agent for several diseases, including cancer and inflammatory disorders.[1][7] GSK-J5, a structurally related isomer of GSK-J4, is catalytically inactive and serves as an essential negative control in experiments to ensure that the observed effects are specifically due to the inhibition of KDM6 demethylases.[8][9][10]

Mechanism of Action

GSK-J4 exerts its biological effects by inhibiting the JmjC domain-containing histone demethylases KDM6A (UTX) and KDM6B (JMJD3). These enzymes are responsible for removing methyl groups from H3K27, thereby converting the repressive H3K27me3 mark to H3K27me2/me1. Inhibition of this process by GSK-J4 preserves or increases the levels of H3K27me3 at target gene promoters, leading to the repression of gene transcription.[1][11] This mechanism is critical in various cellular processes, including differentiation, inflammation, and proliferation.[6][12] For instance, in macrophages, GSK-J4 can suppress the expression of pro-inflammatory cytokines like TNF-α by preventing the removal of H3K27me3 at the TNF-α gene locus.[2][4][10]

In Vivo Applications

GSK-J4 has been successfully employed in a wide range of preclinical animal models to study its therapeutic potential and biological functions.

-